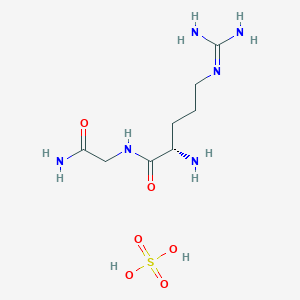

H-Arg-Gly-NH2 . sulfate

Description

H-Arg-Gly-NH2 · sulfate is a dipeptide derivative composed of arginine (Arg) and glycine (Gly), with an amidated C-terminus and a sulfate counterion. The arginine residue contributes a positively charged guanidinium group, while the sulfate anion balances the charge, enhancing solubility and stability in aqueous environments. This compound’s structural simplicity and ionic properties make it relevant for biochemical studies, particularly in peptide-based therapeutics or neuropeptide analogs. The sulfate group likely improves crystallinity and shelf-life compared to free-base forms, though its exact biological role remains less characterized than related peptides .

Properties

Molecular Formula |

C8H20N6O6S |

|---|---|

Molecular Weight |

328.35 g/mol |

IUPAC Name |

(2S)-2-amino-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide;sulfuric acid |

InChI |

InChI=1S/C8H18N6O2.H2O4S/c9-5(2-1-3-13-8(11)12)7(16)14-4-6(10)15;1-5(2,3)4/h5H,1-4,9H2,(H2,10,15)(H,14,16)(H4,11,12,13);(H2,1,2,3,4)/t5-;/m0./s1 |

InChI Key |

PKAKESWGWRJXET-JEDNCBNOSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N)N)CN=C(N)N.OS(=O)(=O)O |

Canonical SMILES |

C(CC(C(=O)NCC(=O)N)N)CN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Peptide Coupling Reaction

The core of the preparation involves the synthesis of the dipeptide H-Arg-Gly-NH2. This is typically achieved through peptide coupling reactions, where the amino acids arginine and glycine are linked by forming a peptide bond. The C-terminal glycine is amidated to form the amide group (-NH2), which can be introduced either by using glycine amide as a starting material or by amidation of the glycine residue after peptide bond formation.

- Protection of reactive groups, especially the guanidine group on arginine, to prevent side reactions during coupling.

- Activation of the carboxyl group of glycine or its derivatives using coupling agents such as HOBt (1-Hydroxybenzotriazole), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or similar reagents.

- Coupling with arginine or its protected form under controlled temperature conditions (e.g., 0 to 25 °C) to ensure high yield and purity.

In related peptide syntheses involving arginine, the guanidine group is often protected with bis-allyloxycarbonyl (bis-Alloc) groups, which are stable under acidic and basic conditions and can be removed later by palladium-catalyzed deprotection to yield the free guanidine.

Sulfation and Salt Formation

After the dipeptide H-Arg-Gly-NH2 is synthesized and purified, the sulfate salt is formed by reacting the free base peptide with a sulfating agent or by direct salification with sulfuric acid or sulfate salts.

- Sulfation can be achieved by using sulfur trioxide complexes or chlorosulfonic acid in the presence of a base to introduce the sulfate group.

- Alternatively, the peptide can be converted into its sulfate salt by treatment with sulfuric acid or hydrogen sulfate salts in an organic solvent such as ethyl acetate at low temperatures (5-10 °C) for 2-3 hours.

- The resulting sulfate salt is isolated by filtration, washing, and drying under mild conditions (below 30 °C) to preserve the integrity of the peptide.

Purification Techniques

Purification is critical to obtain high-purity H-Arg-Gly-NH2 sulfate suitable for research and pharmaceutical use. Common purification methods include:

- Extraction with organic solvents such as dichloromethane or ethyl acetate, followed by drying over anhydrous sodium sulfate.

- Chromatographic purification using silica gel or size-exclusion media like Sephadex G-15, eluting with acidic aqueous solutions (e.g., 1% acetic acid).

- Lyophilization (freeze-drying) to obtain the final dry sulfate salt product.

These steps ensure removal of protecting groups, residual reagents, and by-products, yielding a product with purity typically above 95%.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Protection of Arg guanidine | bis-allyloxycarbonyl (bis-Alloc) | Room temperature | Several hours | Stable under acid/base; Pd-catalyzed removal |

| Peptide coupling | HOBt, EDCI, DIEA, Fmoc-Gly-OH or Gly-NH2 | 0 to 25 °C | 1 to 16 hours | Controlled temp for yield and purity |

| Deprotection of groups | Pd(PPh3)4 catalysis (for Alloc groups) | Room temperature | 30-60 min | Removes guanidine protection |

| Sulfation/Salification | H2SO4 or sulfate source in ethyl acetate | 5-10 °C | 2-3 hours | Forms sulfate salt |

| Purification | Extraction, silica gel or Sephadex G-15 chromatography | Room temperature | Variable | Lyophilization for final product |

Research Data and Yields

- The total yield of related arginine-containing peptides prepared by this method can reach approximately 39.3% with purity above 96% after purification.

- The use of bis-Alloc protection for arginine guanidine groups improves stability and yield by preventing side reactions during acidic or basic steps.

- Sulfate salt formation by salification in ethyl acetate with 6 mol/L HCl or sulfuric acid solutions provides high purity and good recovery of the peptide sulfate.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Gly-NH2 . sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced amine derivatives .

Scientific Research Applications

H-Arg-Gly-NH2 . sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in cellular signaling and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development

Mechanism of Action

The mechanism of action of H-Arg-Gly-NH2 . sulfate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with opioid receptors, leading to analgesic effects. The compound’s structure allows it to bind to these receptors, mimicking the action of endogenous peptides and modulating pain perception .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Antho-RFamide and RGD Peptides

- Antho-RFamide (: This anthozoan neuropeptide shares the Arg-Gly motif with H-Arg-Gly-NH2 · sulfate but includes additional residues (Glu, Phe) and a Phe-amide C-terminus. Antho-RFamide exhibits excitatory effects on slow muscles and conduction systems in sea anemones at nanomolar concentrations, suggesting receptor-mediated activity.

RGD (Arg-Gly-Asp) Peptides :

The RGD motif, found in extracellular matrix proteins like fibronectin, binds integrin receptors to mediate cell adhesion. While H-Arg-Gly-NH2 · sulfate shares the Arg-Gly sequence, the absence of aspartic acid (Asp) and presence of sulfate likely prevent integrin recognition. This structural divergence underscores the critical role of Asp in RGD’s receptor-binding specificity .

| Property | H-Arg-Gly-NH2 · Sulfate | Antho-RFamide | RGD Peptide |

|---|---|---|---|

| Sequence | Arg-Gly-NH2 | Glu-Gly-Arg-Phe-amide | Arg-Gly-Asp |

| Key Functional Groups | Sulfate counterion | Phe-amide C-terminus | Asp side chain |

| Biological Activity | Not fully characterized | Muscle contraction (10⁻⁷ M) | Integrin binding (nM–µM) |

| Receptor Specificity | Unknown | Anthozoan neuronal/muscle | Mammalian integrins |

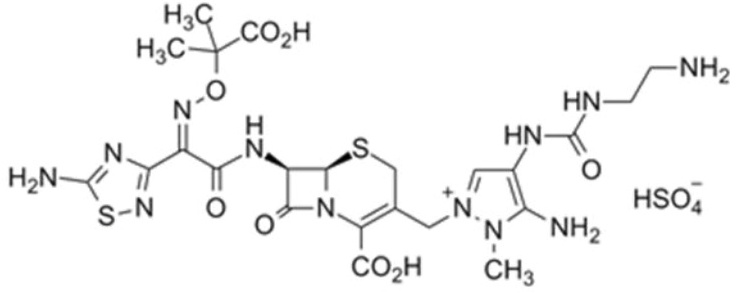

Sulfate-Containing Pharmaceuticals

Ceftolozane Sulfate :

A β-lactam antibiotic where sulfate enhances solubility and stability. Unlike H-Arg-Gly-NH2 · sulfate, ceftolozane’s sulfate is part of a complex β-lactam structure targeting bacterial penicillin-binding proteins. This highlights how sulfate’s role varies: as a counterion in peptides vs. a structural component in antibiotics .

Ranitidine Hemifumarate :

Ranitidine’s hemifumarate salt improves oral bioavailability compared to sulfate salts. Sulfate’s higher charge density may reduce gastrointestinal absorption in some formulations, suggesting that counterion selection is critical for pharmacokinetics .

Counterion Comparison: Sulfate vs. Hydrochloride

H-Arg-Gly-NH2 · sulfate differs from salts like H-Arg-NH2 · 2HCl (dihydrochloride) in solubility and stability. Sulfate salts generally exhibit lower hygroscopicity and higher thermal stability, whereas hydrochloride salts often show superior solubility in polar solvents (e.g., H-Arg-NH2 · 2HCl is soluble in chloroform and DMSO) .

| Property | H-Arg-Gly-NH2 · Sulfate | H-Arg-NH2 · 2HCl |

|---|---|---|

| Solubility in Water | High | Moderate |

| Hygroscopicity | Low | High |

| Thermal Stability | >200°C | ~150°C (decomposes) |

| Common Solvents | Aqueous buffers | Chloroform, DMSO, acetone |

Research Findings and Implications

- Sulfate’s Role : Sulfate ions (SO₄²⁻) enhance peptide stability via strong ionic interactions, as seen in H-Arg-Gly-NH2 · sulfate and ceftolozane sulfate. However, their high charge density can limit membrane permeability, necessitating formulation optimizations for therapeutic use .

- Biological Specificity : The Arg-Gly motif alone, without additional residues (e.g., Asp in RGD or Phe in Antho-RFamide), may lack receptor-targeting efficacy. Future studies could explore hybrid peptides combining sulfate’s stability with bioactive sequences .

Q & A

Q. How can researchers systematically review conflicting findings on H-Arg-Gly-NH2 sulfate’s bioactivity?

- Methodological Answer : Conduct a PRISMA-guided literature review focusing on studies with explicit methodology (e.g., SPR for binding assays). Use tools like VOSviewer to map trends in reported bioactivities (e.g., anti-angiogenic vs. pro-adhesion effects). Highlight assay variables (e.g., peptide concentration, cell type) as potential confounders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.